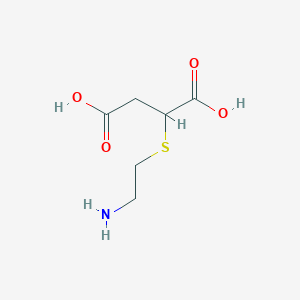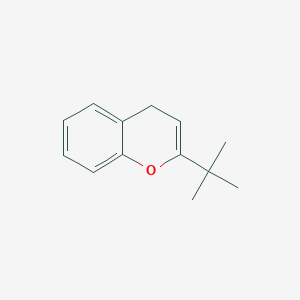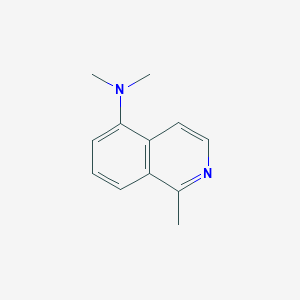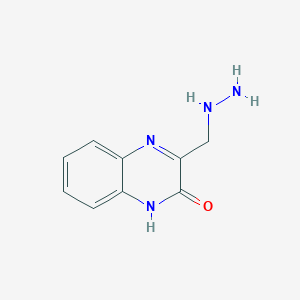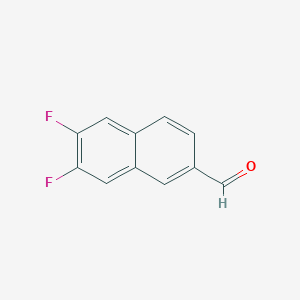![molecular formula C11H9NO2 B15070475 8,8a-Dihydroindeno[1,2-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B15070475.png)
8,8a-Dihydroindeno[1,2-c]pyrrole-1,3(2H,3aH)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8,8a-Dihydroindeno[1,2-c]pyrrole-1,3(2H,3aH)-dione is a heterocyclic compound that features a fused indene and pyrrole ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8,8a-Dihydroindeno[1,2-c]pyrrole-1,3(2H,3aH)-dione can be achieved through several methods. One efficient approach involves the oxidative cyclization of diynes with pyridine N-oxides using copper (I) and gold (I) catalysts . This method leverages the selective activation of non-polarized and aminated alkynes, leading to the formation of the desired pyrrole derivatives.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using cost-effective reagents, and employing scalable purification techniques.
化学反応の分析
Types of Reactions
8,8a-Dihydroindeno[1,2-c]pyrrole-1,3(2H,3aH)-dione undergoes various chemical reactions, including:
Substitution: It can participate in substitution reactions, particularly at the pyrrole ring, where electrophilic substitution is common.
Common Reagents and Conditions
Oxidation: Copper (I) and gold (I) catalysts, pyridine N-oxides.
Substitution: Electrophilic reagents such as halogens or nitro compounds.
Major Products Formed
The major products formed from these reactions include various substituted pyrrole derivatives, which can be further functionalized for specific applications.
科学的研究の応用
8,8a-Dihydroindeno[1,2-c]pyrrole-1,3(2H,3aH)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural properties.
Industry: Utilized in the synthesis of materials with specific electronic or optical properties.
作用機序
The mechanism of action of 8,8a-Dihydroindeno[1,2-c]pyrrole-1,3(2H,3aH)-dione involves its interaction with molecular targets through its fused ring system. This interaction can modulate various biological pathways, making it a candidate for drug development. The exact molecular targets and pathways depend on the specific application and functionalization of the compound.
類似化合物との比較
Similar Compounds
Pyrrolo[2,3-c]isoquinolines: These compounds share a similar fused ring system and are used in medicinal chemistry.
Indeno[1,2-b]pyrrol-4(1H)-one:
Uniqueness
8,8a-Dihydroindeno[1,2-c]pyrrole-1,3(2H,3aH)-dione is unique due to its specific ring fusion and the resulting electronic properties. This uniqueness makes it a valuable compound for developing new materials and pharmaceuticals.
特性
分子式 |
C11H9NO2 |
|---|---|
分子量 |
187.19 g/mol |
IUPAC名 |
4,8b-dihydro-3aH-indeno[1,2-c]pyrrole-1,3-dione |
InChI |
InChI=1S/C11H9NO2/c13-10-8-5-6-3-1-2-4-7(6)9(8)11(14)12-10/h1-4,8-9H,5H2,(H,12,13,14) |
InChIキー |
LJIBAUVYCANRJD-UHFFFAOYSA-N |
正規SMILES |
C1C2C(C3=CC=CC=C31)C(=O)NC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


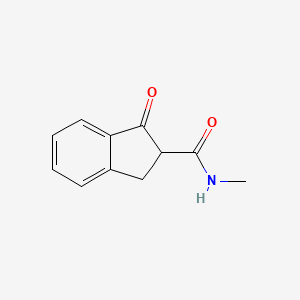
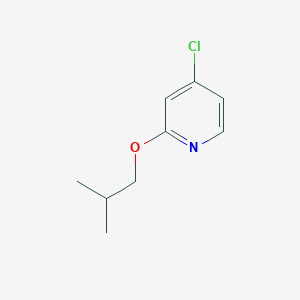
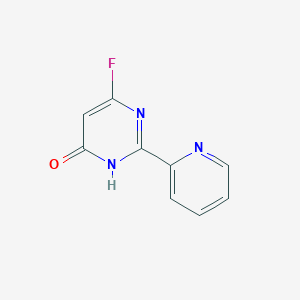
![Methyl 6-amino-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B15070420.png)
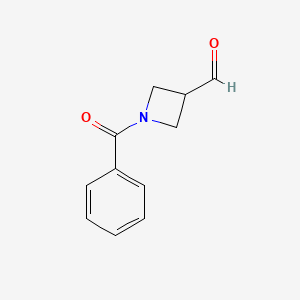
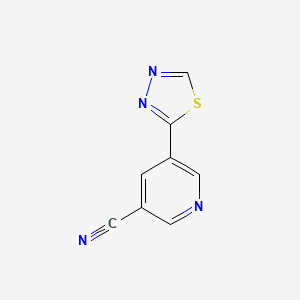
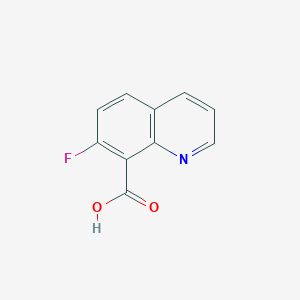
![6,7-Difluoro-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B15070443.png)
